

A Technical Guide to High-Purity Norphensuximide-D5 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Norphensuximide-D5*

Cat. No.: *B12409956*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **Norphensuximide-D5**, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, norphensuximide, a metabolite of the antiepileptic drug phenytoin. This document outlines commercially available sources, key technical specifications, and a detailed, generalized experimental protocol for its application in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Product Specifications

High-purity **Norphensuximide-D5** is available from several specialized chemical suppliers. The following table summarizes the key quantitative data from prominent vendors, providing researchers with a comparative overview of product specifications.

Supplier	Catalog Number	Purity	Isotopic Enrichment	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
Expert Synthesis Solutions (ESS)	ESS0387	100% by HPLC	>98% atom D	3464-18-4 (unlabeled)	C ₁₀ H ₄ D ₅ NO ₂	180.22	White Solid
Clinivex	RCLESS 284	Inquire	Inquire	3464-18-4	C ₁₀ H ₄ D ₅ NO ₂	180.21888	Inquire
The Pure Chem	TPCA03 87	99.00%	Inquire	N/A	Inquire	Inquire	Inquire

Note: "Inquire" indicates that the information is not publicly available on the supplier's website and requires direct contact for details.

The Role of Norphensuximide-D5 in Quantitative Analysis

Norphensuximide-D5 serves as an ideal internal standard for the quantification of norphensuximide and its parent drug, phensuximide, in biological matrices. The five deuterium atoms on the phenyl ring give it a mass shift of +5 Da compared to the unlabeled analyte. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical properties are nearly identical to the analyte of interest. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

Experimental Protocol: A Generalized LC-MS/MS Method for the Quantification of Norphensuximide

The following is a detailed, generalized protocol for the quantitative analysis of norphensuximide in a biological matrix (e.g., plasma or serum) using **Norphensuximide-D5** as an internal standard. This protocol is based on common methodologies for the analysis of antiepileptic drugs by LC-MS/MS. Researchers should validate this method for their specific application and instrumentation.

Materials and Reagents

- Norphensuximide analytical standard
- **Norphensuximide-D5** internal standard
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Blank biological matrix (e.g., human plasma) for calibration standards and quality controls

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norphensuximide and **Norphensuximide-D5** in methanol to prepare individual primary stock solutions.
- Working Standard Solutions: Serially dilute the Norphensuximide primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Norphensuximide-D5** primary stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

- Add 200 μ L of the internal standard working solution (in acetonitrile) to each tube.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
- Inject 5-10 μ L of the supernatant into the UPLC-MS/MS system.

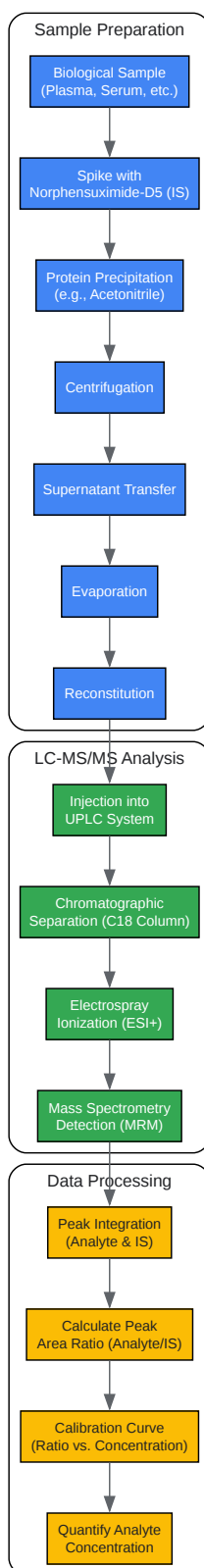
UPLC-MS/MS Conditions

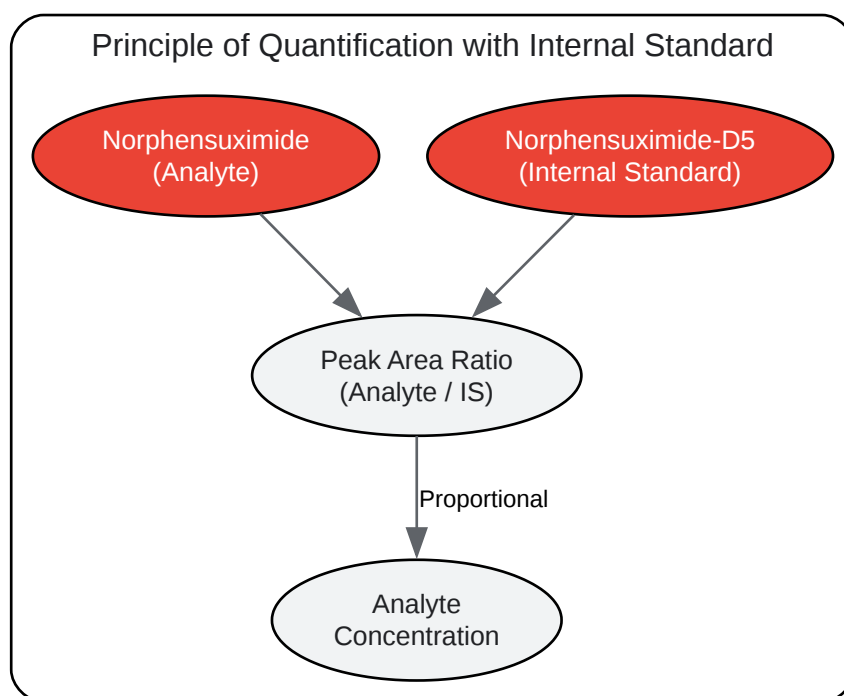
- UPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 95% A
 - 0.5-2.5 min: Linear gradient to 5% A
 - 2.5-3.0 min: Hold at 5% A
 - 3.0-3.1 min: Return to 95% A

- 3.1-4.0 min: Re-equilibration at 95% A
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Norphensuximide: To be determined empirically (e.g., precursor ion $[M+H]^+$ → product ion).
 - **Norphensuximide-D5**: To be determined empirically (e.g., precursor ion $[M+H]^+$ → product ion).

Visualizing the Workflow

The following diagrams illustrate the key processes in the quantitative analysis of norphensuximide using a deuterated internal standard.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com